molecular formula C14H21BN2O3 B8119410 N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide

Cat. No.: B8119410
M. Wt: 276.14 g/mol
InChI Key: LFKWSGVFAORDIM-UHFFFAOYSA-N
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Description

N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is a boron-containing organic compound. It features a picolinamide moiety linked to a dioxaborolane group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide typically involves the following steps:

    Formation of the Picolinamide Core: The picolinamide core is synthesized by reacting picolinic acid with ethylamine under dehydrating conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This involves the reaction of the picolinamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.

    Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation reactions.

    Substituted Picolinamides: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine

    Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents.

    Bioconjugation: Used in the modification of biomolecules for imaging and diagnostic purposes.

Industry

    Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.

    Agriculture: Employed in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The compound exerts its effects primarily through its boron moiety, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane

Uniqueness

N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinamide is unique due to its picolinamide structure, which provides additional coordination sites for metal catalysts, enhancing its reactivity and selectivity in cross-coupling reactions. This makes it a versatile and valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-6-16-12(18)11-9-10(7-8-17-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKWSGVFAORDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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